molecular formula C22H21N3O7S2 B2821770 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 877651-86-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2821770
CAS No.: 877651-86-0
M. Wt: 503.54
InChI Key: UJPKMPRYMBZDBO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule combining a 1,3,4-thiadiazole core, a pyran-4-one moiety, and a benzo[d][1,3]dioxole (piperonyl) ester group. The thiadiazole ring is substituted with a 2-ethylbutanamido group, while the pyran-4-one is linked via a thioether-methyl bridge to the thiadiazole.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-3-12(4-2)19(27)23-21-24-25-22(34-21)33-10-14-8-15(26)18(9-29-14)32-20(28)13-5-6-16-17(7-13)31-11-30-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKMPRYMBZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that integrates multiple functional groups, notably a thiadiazole derivative and a pyran moiety. This compound is part of a broader class of thiadiazole derivatives recognized for their diverse biological activities, including antimicrobial and antioxidant properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Attachment of the Ethylbutanamido Group : This is introduced through an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Formation of the Pyranone Ring : A cyclization reaction involving a suitable precursor, such as a β-keto ester, leads to the formation of the pyranone ring.

The final structure can be confirmed using various analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results in various biological assays:

  • Antifungal Activity : In vitro studies indicate that compounds similar to this structure exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. For example, MIC values for related thiadiazole derivatives range from 0.03 to 0.5 μg/mL against Candida albicans .

The mechanism of action for compounds like this typically involves interaction with specific molecular targets such as enzymes or receptors:

  • The thiadiazole ring may interact with metal ions in enzyme active sites.
  • The pyranone structure could participate in hydrogen bonding with amino acid residues in target proteins.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Study on Antifungal Compounds : A series of derivatives were designed and synthesized, showing broad-spectrum antifungal activity with minimal inhibitory concentrations (MICs) indicating effectiveness against various fungal strains .
  • Cytotoxicity Tests : Compounds structurally related to this compound have been tested against tumorigenic cell lines, revealing selective cytotoxicity. For instance, certain derivatives demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueOrganism/Cell Line
Compound A30Antifungal0.03 - 0.5 μg/mLCandida albicans
Compound A31Antifungal0.25 - 2 μg/mLAspergillus fumigatus
Compound B14Cytotoxic0.004 μMT-cell proliferation
Compound C22eCytotoxicEC50 = 32 ng/mLWI-38 VA-13 subline 2RA (tumorigenic)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several synthesized heterocycles documented in recent studies:

Compound Name/ID Key Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound Thiadiazole, pyran-4-one, benzo[d][1,3]dioxole ester, 2-ethylbutanamido ~550 (estimated) Unique combination of thioether-methyl bridge and bulky ester substituent
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole, thiadiazine, chloro-phenyl, amide ~470 Lacks pyran-4-one and ester groups; simpler amide linkage
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Thiadiazole, pyrazole, thioether, cyano 371.1 Smaller molecular size; cyano group replaces ester functionality
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran, pyrazole, cyano, ester ~380 Pyrazole-pyran hybrid without thiadiazole or benzo[d][1,3]dioxole groups

Physicochemical Properties

  • Stability : The thioether bridge may confer resistance to hydrolysis relative to ester or amide linkages in analogues like .

Q & A

Q. What synthetic strategies are recommended for constructing the thiadiazole-pyran-benzodioxole scaffold in this compound?

The synthesis typically involves sequential functionalization of core heterocycles:

  • Step 1: Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Introduction of the 2-ethylbutanamido group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Step 3: Sulfur-based alkylation to attach the pyran ring, followed by benzodioxole carboxylation using DCC/DMAP-mediated esterification . Key considerations: Monitor reaction progress via TLC or HPLC to avoid side products like over-oxidized thiadiazoles.

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Solubility: Use a shake-flask method with buffers (pH 1.2–7.4) and organic co-solvents (e.g., DMSO ≤1%) to determine partition coefficients (logP) .
  • Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, with HPLC-MS analysis to identify hydrolytic or oxidative byproducts (e.g., cleavage of the benzodioxole ester) .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays based on structural analogs:

  • Anti-inflammatory: COX-2 inhibition assay using recombinant enzymes and fluorogenic substrates .
  • Anticancer: MTT viability assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Fluorescence-based kinase profiling (e.g., EGFR, VEGFR2) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

  • Approach: Synthesize derivatives with systematic modifications (e.g., replacing the benzodioxole with methoxybenzene or altering the thiadiazole substituents) .
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate activity trends with binding affinities to targets like kinases or proteases. For example, analogs with bulkier substituents on the thiadiazole show reduced COX-2 inhibition but enhanced kinase selectivity .

Q. What experimental designs mitigate confounding factors in mechanistic studies of multi-target interactions?

  • Target Deconvolution: Combine CRISPR-Cas9 gene knockout with cellular thermal shift assays (CETSA) to validate direct target engagement .
  • Pathway Analysis: Use phosphoproteomics (LC-MS/MS) to map signaling changes in treated cells, focusing on pathways like MAPK/ERK or PI3K/Akt .
  • Control Experiments: Include inactive stereoisomers or scaffold fragments to distinguish specific effects from off-target interactions .

Q. How can researchers address discrepancies in reported enzymatic inhibition profiles for similar compounds?

  • Methodological Audit: Compare assay conditions (e.g., ATP concentrations in kinase assays, buffer ionic strength) across studies. For instance, ATP-competitive inhibition may appear weaker at high ATP levels .
  • Orthogonal Validation: Replicate key findings using surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify vulnerable sites (e.g., ester hydrolysis) .
  • Prodrug Design: Replace labile groups (e.g., ester in benzodioxole) with bioreversible prodrug moieties (e.g., tert-butyl carbonate) to enhance plasma stability .

Q. How can computational modeling guide the exploration of multi-target effects in complex biological systems?

  • Network Pharmacology: Build protein-protein interaction networks (Cytoscape) incorporating predicted targets (from SwissTargetPrediction) to identify synergistic or antagonistic pathways .
  • Free-Energy Perturbation (FEP): Simulate binding energy changes for mutations in key residues (e.g., kinase ATP-binding pocket) to prioritize analogs with improved selectivity .

Methodological Notes

  • Data Reproducibility: Report detailed reaction conditions (solvent purity, catalyst lot numbers) to minimize variability .
  • Ethical Compliance: Adhere to institutional guidelines for handling cytotoxic compounds, particularly during in vivo studies (not covered in this FAQ).

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